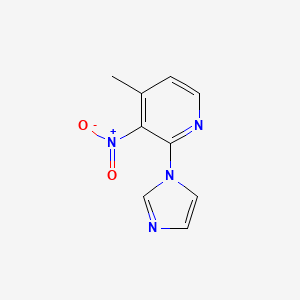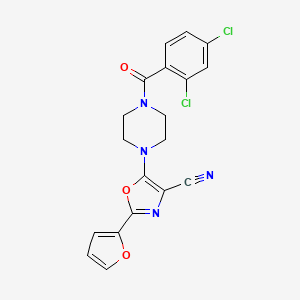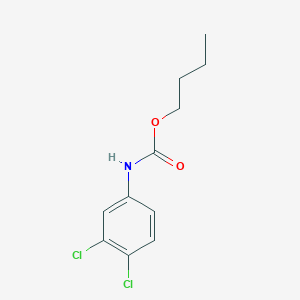![molecular formula C19H16F2N2O2S B2489097 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 865180-78-5](/img/structure/B2489097.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a chemically synthesized molecule with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
- The synthesis of similar compounds involves specific reactions and procedures. For instance, a related compound, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods like NMR, IR, and GC-MS (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Molecular Structure Analysis
- Studies on similar benzamide derivatives show complex molecular structures with specific conformations and crystalline properties. For example, several N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and characterized, showing different molecular conformations and supramolecular aggregations (Sagar et al., 2018).
Chemical Reactions and Properties
- Similar compounds undergo various chemical reactions. For instance, Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved via C-H activation, demonstrating the chemical versatility of these compounds (Xu, Zheng, Yang, & Li, 2018).
Physical Properties Analysis
- The physical properties of such compounds, including their thermal and optical characteristics, are crucial. For example, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a related compound, was synthesized and its physical properties like crystal growth, structure, and thermal stability were analyzed (Prabukanthan et al., 2020).
Chemical Properties Analysis
- The chemical properties of these compounds, such as basicity and reactivity, have been studied. For instance, the basicity of a stable carbene, 1,3-di-tert-butylimidazol-2-ylidene, was measured in solvents like THF, indicating the importance of solvent effects on the chemical properties of such molecules (Kim & Streitwieser, 2002).
Scientific Research Applications
Antimicrobial Activity
Research indicates the antimicrobial potential of thiazole derivatives, which are structurally related to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide. For instance, a study by Desai et al. (2013) explored similar N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, finding them effective against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Catalytic Activity
Compounds containing thiazole-2-ylidene ligands, such as those studied by Vougioukalakis and Grubbs (2008), demonstrate efficacy in olefin metathesis reactions. This suggests potential catalytic applications for related compounds (Vougioukalakis & Grubbs, 2008).
Anticancer Activity
Nam et al. (2010) synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, showing significant cytotoxicity against various cancer cell lines. This highlights the potential of structurally similar compounds in cancer research (Nam, Dung, Thuong, & Hien, 2010).
Hypoglycemic and Hypolipidemic Activity
A study by Mehendale-Munj, Ghosh, and Ramaa (2011) evaluated thiazolidinedione ring-containing molecules for their hypoglycemic and hypolipidemic activities, indicating possible applications for related compounds in managing diabetes and lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-3-10-23-15-9-8-12(25-4-2)11-16(15)26-19(23)22-18(24)17-13(20)6-5-7-14(17)21/h3,5-9,11H,1,4,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIIECRAFWVAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)



![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)
![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)